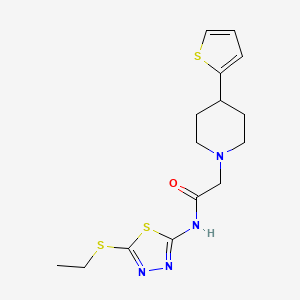![molecular formula C17H17NO4 B2654401 2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid CAS No. 692281-53-1](/img/structure/B2654401.png)
2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid” is a chemical compound with the molecular formula C17H17NO4 . It has a molecular weight of 299.32 .
Molecular Structure Analysis
The molecular structure of “2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid” consists of a benzoic acid group attached to a methoxyphenylpropanoyl group via an amino linkage .
Physical And Chemical Properties Analysis
“2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid” is a solid substance that should be stored at room temperature . It has a molecular weight of 299.32 and a molecular formula of C17H17NO4 .
Aplicaciones Científicas De Investigación
Benzoic Acid in Gut Function Regulation
Benzoic acid, a compound related to the chemical structure of interest, is widely used as an antibacterial and antifungal preservative in foods and feeds. It has been shown to potentially improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota in studies involving piglets and porcine intestinal epithelial cells. The appropriate levels of benzoic acid might enhance gut functions, whereas excessive administration could harm gut health. This highlights the significance of dosage control in utilizing benzoic acid derivatives for health benefits (Mao et al., 2019).
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran and its derivatives, which share structural similarities with benzoic acid derivatives, are identified for their wide range of biological and pharmacological applications. These compounds have been highlighted for their potential as efficient antimicrobial agents against various pathogens. The unique structural features of benzofuran derivatives make them promising candidates in the search for new antimicrobial drugs, showcasing the potential of aromatic compounds in treating infections (Hiremathad et al., 2015).
Syringic Acid's Therapeutic Potential
Syringic acid, another phenolic compound found in fruits and vegetables, demonstrates a wide range of therapeutic applications including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. Its efficacy in modulating enzyme activity and protein dynamics indicates the potential of certain carboxylic acids in medical and industrial applications, highlighting the importance of exploring the bioactivities of specific benzoic acid derivatives for health benefits (Srinivasulu et al., 2018).
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-7,9-10H,8,11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGIVYNOUNSJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid | |
CAS RN |
692281-53-1 |
Source


|
| Record name | 2-[3-(4-methoxyphenyl)propanamido]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

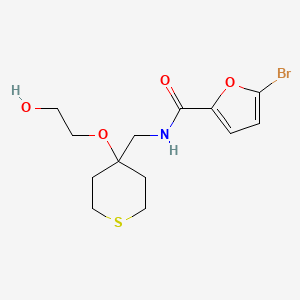


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2654322.png)

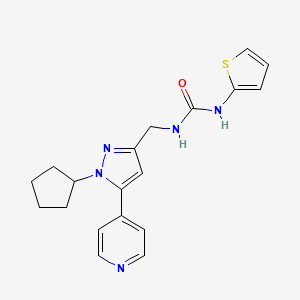
![2-Chloro-N-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2654330.png)
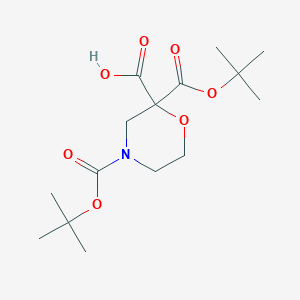
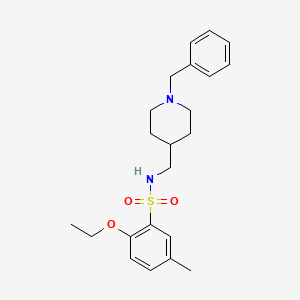
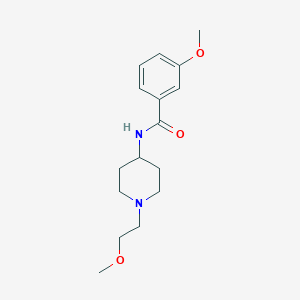
![5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole](/img/structure/B2654336.png)


